molecular formula C9H15ClN2O3 B2467945 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide CAS No. 879318-90-8

2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide

Cat. No.: B2467945
CAS No.: 879318-90-8
M. Wt: 234.68
InChI Key: NBNQJGWTLVMKKT-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a morpholine ring, a chloro group, and an acetamide moiety

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3/c1-11(8(13)6-10)7-9(14)12-2-4-15-5-3-12/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNQJGWTLVMKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide typically involves the reaction of N-methylacetamide with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with morpholine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation Reactions: N-oxides are the primary products.

    Reduction Reactions: Secondary amines are formed.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of derivatives containing the morpholine structure. For instance, compounds similar to 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. These studies indicate that certain modifications can enhance antimicrobial efficacy, making them potential candidates for antibiotic development .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests a potential application in treating inflammatory diseases, including arthritis and cardiovascular conditions .

Case Studies

  • Antibacterial Activity Evaluation : A study assessed the antibacterial activity of morpholine-containing acetamides against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at specific concentrations, indicating the potential for these compounds to serve as new antibiotics .
  • COX Inhibition Studies : In a comparative study involving various acetamide derivatives, 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide exhibited promising COX-II inhibitory activity with lower ulcerogenic effects than traditional NSAIDs, suggesting its suitability as an anti-inflammatory agent .

Applications in Drug Development

The unique structure of 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide makes it a valuable scaffold for drug development:

  • Designing Antibacterial Agents : Its ability to combat resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Anti-inflammatory Drugs : The compound's selective inhibition of COX enzymes points towards its potential use in developing safer anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The morpholine ring can enhance the binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
  • 2-chloro-N,N-dimethylacetamide
  • 2-chloro-N-methoxy-N-methylacetamide

Uniqueness

2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Biological Activity

2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15ClN2O3
  • Molecular Weight : 234.68 g/mol
  • Structure : This compound contains a chloro group, a morpholine ring, and an acetamide moiety, which are critical for its biological activity.

1. Sigma Receptor Affinity

Recent studies have highlighted the compound's interaction with sigma receptors, particularly the sigma-1 receptor (S1R). A related compound demonstrated high affinity for the sigma-1 receptor with a Ki value of 42 nM and showed selectivity over the sigma-2 receptor by a factor of 36. This selectivity suggests potential applications in pain management and neuroprotection .

2. Antinociceptive Effects

In vivo studies using formalin tests indicated that compounds similar to 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide exhibit significant antinociceptive effects. Administering these compounds reduced formalin-induced pain responses in animal models, suggesting their utility in treating pain conditions .

3. Enzyme Inhibition

The compound's potential as an inhibitor of cholinesterase enzymes (AChE and BChE) has been investigated. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting these enzymes, thereby increasing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of derivatives of this compound. Modifications to the morpholine ring or substituents on the acetamide can significantly alter receptor affinity and enzyme inhibition potency.

Modification Effect on Activity
Addition of electron-donating groupsIncreased sigma receptor affinity
Substitution on morpholine ringEnhanced antinociceptive properties
Variation in acetamide structureAltered cholinesterase inhibition

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide:

  • Antinociceptive Study : A study demonstrated that administering derivatives via intrathecal routes significantly reduced pain responses, indicating that modifications to the acetamide structure could enhance efficacy .
  • Cholinesterase Inhibition : Research focused on various heterocycles revealed that specific modifications could lead to potent dual AChE and BChE inhibitors, showcasing their potential for treating Alzheimer's disease .
  • Sigma Receptor Interaction : Molecular docking studies indicated favorable interactions between similar compounds and the sigma-1 receptor, providing insights into their mechanism of action and guiding further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting morpholine derivatives with chloroacetyl chloride in dichloromethane (CH2Cl2) under reflux with triethylamine as a base (as demonstrated in similar acetamide syntheses) . Purification via silica gel chromatography (gradient elution with CH2Cl2/MeOH) and recrystallization (e.g., ethyl acetate) yields high-purity product (~58% yield) . Thin-layer chromatography (TLC) should monitor reaction progress, and NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) confirms structural integrity by identifying key signals: morpholine protons (δ 3.3–3.5 ppm), methyl groups (δ 1.2–1.5 ppm), and acetamide carbonyls (δ 168–170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : Assign <sup>1</sup>H and <sup>13</sup>C signals to verify the morpholine ring (e.g., δ 3.3–3.5 ppm for N-CH2), methyl groups (δ 1.2–1.5 ppm), and acetamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI/APCI(+): [M+H]<sup>+</sup> at m/z 347) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify C=O stretches (~1650–1700 cm<sup>-1</sup>) and N-H bonds (~3300 cm<sup>-1</sup>) .

Q. What are the primary chemical reactivity pathways for this compound under standard laboratory conditions?

  • Methodological Answer : The chloroacetamide moiety undergoes nucleophilic substitution (e.g., with amines or thiols), while the morpholine ring can participate in oxidation (e.g., forming N-oxides with KMnO4) or acid-catalyzed ring-opening reactions . Reaction optimization requires controlling temperature (e.g., 273 K for substitutions) and solvent polarity to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

  • Perform dose-response studies across multiple models (e.g., cancer vs. microbial assays) .
  • Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement .
  • Validate purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Model interactions with enzymes (e.g., kinases) using the morpholine oxygen as a hydrogen-bond acceptor and the chloro group for hydrophobic pockets .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with biological data to prioritize derivatives .
  • MD Simulations : Assess conformational stability of the acetamide-morpholine linkage in aqueous vs. lipid environments .

Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : X-ray crystallography (e.g., as in ) reveals torsional angles between the morpholine and acetamide groups, guiding steric modifications. For instance:

  • Introduce methyl groups to restrict rotation and enhance binding affinity.
  • Replace chlorine with fluorine to improve metabolic stability while retaining electronegativity .

Q. What experimental controls are essential when evaluating this compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Include positive controls (e.g., known inhibitors like staurosporine for kinases).
  • Use scrambled analogs (e.g., morpholine-free derivatives) to confirm target specificity .
  • Perform kinetic assays (e.g., IC50, Ki) under standardized pH and temperature conditions .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?

  • Hypothesis Testing :

  • Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .
  • Efflux Pump Activity : Use inhibitors (e.g., PAβN) to determine if resistance mechanisms skew results .
  • Solubility Limits : Measure solubility in assay media (e.g., DMSO vs. aqueous buffers) and adjust formulations .

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